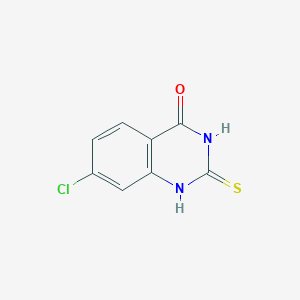

7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a chlorine atom at the 7th position and a sulfanyl group at the 2nd position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name |

7-chloro-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBHKXMQFOLKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=S)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487565 | |

| Record name | 7-Chloro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33017-86-6 | |

| Record name | 7-Chloro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization with acetic anhydride under reflux conditions . Another approach involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the chlorine atom or to modify the sulfanyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dechlorinated derivatives or modified sulfanyl groups.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the most promising applications of 7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is in cancer therapy. Studies have indicated that this compound acts as an inhibitor of specific protein kinases involved in cancer progression. For example, it has been shown to inhibit cysteine proteases, particularly ubiquitin-specific protease 7 (USP7), which is implicated in various cancers such as prostate and colon cancer . The mechanism involves binding to the active sites of these enzymes, disrupting their catalytic activity, and thereby hindering tumor growth and metastasis.

Antiviral Activities

Research has also highlighted its potential as an antiviral agent. Compounds similar to this compound have demonstrated efficacy against viruses like HIV by inhibiting capsid assembly and disrupting interactions between viral proteins and host factors . These findings suggest that the compound could be further developed into therapeutics for treating viral infections.

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound has been explored for its anti-inflammatory effects. It may modulate signaling pathways associated with inflammation, making it a candidate for treating inflammatory disorders .

Biological Research

Enzyme Inhibition Studies

The compound has been extensively studied for its role as an enzyme inhibitor. Its ability to inhibit specific enzymes makes it a valuable tool in biochemical research aimed at understanding cellular processes and disease mechanisms. For instance, the inhibition of cysteine proteases can lead to insights into the regulation of apoptosis and cell survival pathways .

Mechanistic Investigations

Mechanistic studies have revealed that this compound interacts with various molecular targets within cells. The compound's ability to bind selectively to certain enzymes or receptors allows researchers to elucidate the underlying mechanisms of diseases such as cancer and neurodegenerative disorders .

Industrial Applications

Material Science

In the field of material science, this compound is being investigated for its potential use in developing new materials with specific electronic or optical properties. Its unique structural features may allow for the synthesis of novel compounds that exhibit desirable characteristics for applications in electronics or photonics .

- Cancer Treatment Research : A study demonstrated that derivatives of this compound showed significant inhibition of USP7 activity in prostate cancer cell lines, leading to reduced cell proliferation and increased apoptosis .

- Antiviral Mechanism Exploration : Another investigation focused on the antiviral properties against HIV found that compounds similar to this compound inhibited viral replication effectively in vitro, showcasing a dual-stage mechanism involving capsid misassembly .

Mechanism of Action

The mechanism of action of 7-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the enzyme being inhibited .

Comparison with Similar Compounds

Similar Compounds

- 7-chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- 7-chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

- 7-chloro-3-[3-(propan-2-yloxy)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Uniqueness

7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the sulfanyl group enhances its reactivity and potential for forming various derivatives. This compound’s unique structure allows it to interact with different molecular targets, making it a valuable scaffold for drug development and other scientific research applications .

Biological Activity

7-Chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its mechanisms of action, biological efficacy, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula and a molecular weight of approximately 216.69 g/mol. Its structure features a chloro group and a sulfanyl functional group, which are pivotal for its biological interactions.

Research indicates that this compound interacts with several molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in cellular signaling pathways, leading to apoptosis in cancer cells.

- Wnt/β-Catenin Pathway Modulation : It has been shown to influence the Wnt/β-catenin signaling pathway, which is critical for cell proliferation and differentiation.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. In a study assessing its activity against 60 cancer cell lines, it demonstrated submicromolar GI50 values, indicating potent growth inhibition .

| Cell Line Type | IC50 (µM) |

|---|---|

| CNS Cancer (SF-295) | 0.688 |

| Non-Small Cell Lung Cancer | 0.500 |

| Colon Cancer | 0.750 |

- Mechanistic Insights : The compound induces cell cycle arrest and apoptosis in sensitive cancer cell lines, suggesting a dual mechanism of action involving both cytostatic and cytotoxic effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise against various pathogens:

- Antitubercular Activity : It has been reported to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to established antitubercular agents like isoniazid (MIC = 0.2 ± 0.1 μM) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Chloro Substitution : The presence of the chloro group enhances its interaction with biological targets.

- Sulfanyl Group : This functional group is crucial for its enzyme-inhibitory properties.

- Alkyl Chain Modifications : Variations in alkyl chain length and branching can affect solubility and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- In Vivo Studies : Animal models treated with this compound showed significant tumor regression and improved survival rates compared to controls .

- Combination Therapies : When used in combination with other chemotherapeutic agents, this compound enhanced therapeutic efficacy and reduced drug resistance in resistant cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.